molecular formula C39H65NO14 B1674808 Leucomycin a5 CAS No. 18361-45-0

Leucomycin a5

Katalognummer B1674808
CAS-Nummer: 18361-45-0
Molekulargewicht: 771.9 g/mol
InChI-Schlüssel: JZVYPSLDMXOITF-SVEPQRSMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Leucomycin a5 is a metabolite from the leucomycin complex, which was originally isolated from S. kitasatoensis . It belongs to the class of macrolide antibiotics and has antimicrobial activity against a wide spectrum of pathogens .


Synthesis Analysis

The synthesis of Leucomycin a5 is quite complex. It involves the biosynthetic requirements for the production of highly crosslinked glycopeptide antibiotics . The crosslinking of the peptide backbone rigidifies the antibiotic peptide aglycone, allowing it to form a non-covalent complex with the dipeptide terminus of the cell wall precursor lipid II .


Molecular Structure Analysis

Leucomycin a5 has a chemical formula of C39H65NO14 . Its exact mass is 771.44 and its molecular weight is 771.942 .


Chemical Reactions Analysis

Leucomycin A5 was treated with Collins reagent (CrO3-pyridine) in the presence of water (13%) to provide 9-dehydroleucomycin A5 (II) in 95% yield . The formyl group was internally protected by the reaction of II with acetic .


Physical And Chemical Properties Analysis

Leucomycin a5 is a solid substance . It is soluble in ethanol and acetone, but almost insoluble in water .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity Enhancement through Derivatization Research has shown that modifying leucomycin A5 can significantly enhance its antibacterial properties. For instance, the acylation of the 3"-O position, especially with acetyl or propionyl groups, increases both in vitro antibacterial activity against sensitive and some resistant microorganisms and the serum level of the compound. This increased activity was particularly notable when comparing the antibacterial efficacy and serum levels of 3"-O-propionylleucomycin A5 to its acetyl counterpart and the unmodified leucomycin A5, with the propionyl derivative displaying superior attributes (Sakakibara et al., 1981; Sakakibara et al., 1981).

Understanding DNA Interactions Another avenue of research involving leucomycin A5 pertains to its interaction with DNA, particularly in the context of its antibacterial and antitumor effects. Studies have focused on how modifications to leucomycin A5, such as the creation of 9-epi-leucomycin A5, affect its ability to bind and cleave DNA. This research not only contributes to a deeper understanding of the mechanism of action of leucomycin A5 derivatives but also aids in the development of more effective antibacterial and anticancer agents by exploiting these DNA interactions (Sakakibara et al., 1981).

Chemical Synthesis and Structural Elucidation The scientific interest in leucomycin A5 also extends to its chemical synthesis and structural analysis. Researchers have developed methods for synthesizing derivatives of leucomycin A5, such as the 3"-O-propionylleucomycin A5, through a series of chemical reactions that include acetylation, propionylation, and detrimethylsilylation. These synthetic endeavors not only enhance our understanding of the structural complexity of leucomycin A5 but also pave the way for the creation of derivatives with improved pharmacological profiles (Sakakibara et al., 1981).

Exploration of Novel Antitumor Effects In addition to its antibacterial applications, leucomycin A5 has been implicated in the study of antitumor effects, specifically through the synthesis of novel derivatives like Leu5AMD. This derivative has shown potent antitumor activity against certain cancer cell lines, suggesting that modifications of leucomycin A5 can lead to compounds with significant therapeutic potential in oncology (Wang et al., 2008).

Zukünftige Richtungen

Leucomycin a5, as a member of the glycopeptide antibiotics, has a significant role in the fight against resistant bacteria . The development of new glycopeptides and the improvement of the existing ones are crucial for future medical treatments .

Eigenschaften

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H65NO14/c1-10-14-29(44)52-37-25(5)50-31(21-39(37,6)47)53-34-24(4)51-38(33(46)32(34)40(7)8)54-35-26(17-18-41)19-22(2)27(42)16-13-11-12-15-23(3)49-30(45)20-28(43)36(35)48-9/h11-13,16,18,22-28,31-38,42-43,46-47H,10,14-15,17,19-21H2,1-9H3/b12-11+,16-13+/t22-,23-,24-,25+,26+,27+,28-,31+,32-,33-,34-,35+,36+,37+,38+,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVYPSLDMXOITF-MJRCUCNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)O)C)O)C)CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H65NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

771.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leucomycin a5

CAS RN

18361-45-0
Record name Leucomycin A5
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18361-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leucomycin A5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018361450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LEUCOMYCIN A5
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q5L181XZQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leucomycin a5
Reactant of Route 2
Leucomycin a5
Reactant of Route 3
Leucomycin a5
Reactant of Route 4
Leucomycin a5
Reactant of Route 5
Leucomycin a5
Reactant of Route 6
Leucomycin a5

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.